Methyl 7-acetylquinoline-3-carboxylate

Chemical Procurement Building Block Quinoline Derivatives

Choose Methyl 7-acetylquinoline-3-carboxylate (CAS 1956385-03-7) for its critical 7-acetyl substitution, essential for potent HMG-CoA reductase inhibitor synthesis. With consensus Log P 2.06 and TPSA 56.26 Ų, it offers superior drug-like properties over unsubstituted or 6-substituted isomers. Supplied at ≥98% purity—higher than the typical 97% of 6-acetyl analogs—minimizing purification needs and enhancing reproducibility. Its carbonyl handle enables facile derivatization for focused SAR libraries, making it the rational procurement choice for medicinal chemistry and lead optimization.

Molecular Formula C13H11NO3
Molecular Weight 229.235
CAS No. 1956385-03-7
Cat. No. B2861983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-acetylquinoline-3-carboxylate
CAS1956385-03-7
Molecular FormulaC13H11NO3
Molecular Weight229.235
Structural Identifiers
SMILESCC(=O)C1=CC2=NC=C(C=C2C=C1)C(=O)OC
InChIInChI=1S/C13H11NO3/c1-8(15)9-3-4-10-5-11(13(16)17-2)7-14-12(10)6-9/h3-7H,1-2H3
InChIKeyCKJMWEQQIFRHFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 7-Acetylquinoline-3-Carboxylate (CAS 1956385-03-7): Procurement & Differentiation Guide


Methyl 7-acetylquinoline-3-carboxylate (CAS 1956385-03-7) is a heterocyclic aromatic compound belonging to the quinoline family . It features a quinoline ring system substituted with an acetyl group at the 7-position and a carboxylate methyl ester group at the 3-position. Its molecular formula is C₁₃H₁₁NO₃ with a molecular weight of 229.23 g/mol. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, particularly as an intermediate for more complex quinoline derivatives .

Why Generic Quinoline-3-Carboxylates Cannot Replace Methyl 7-Acetylquinoline-3-Carboxylate


Generic substitution of methyl 7-acetylquinoline-3-carboxylate with unsubstituted quinoline-3-carboxylates or other positional isomers (e.g., 6-acetyl derivatives) is not advisable due to critical differences in physicochemical properties and synthetic utility . The 7-acetyl substituent increases hydrophobicity and alters the electronic environment of the quinoline ring , directly impacting the compound's behavior as a synthetic intermediate and its interaction with biological targets . SAR studies on 7-substituted quinolines demonstrate that the 7-position is crucial for activity in certain therapeutic classes, with 7-substituted analogs often exhibiting superior potency compared to 6- or 8-substituted counterparts [1].

Quantitative Evidence for Methyl 7-Acetylquinoline-3-Carboxylate Differentiation


Commercial Availability & Purity: Methyl 7-Acetylquinoline-3-Carboxylate vs. 6-Acetyl Isomer

Methyl 7-acetylquinoline-3-carboxylate (CAS 1956385-03-7) is commercially available from multiple suppliers with a standard purity specification of 98%, supported by batch-specific QC documentation including NMR, HPLC, and GC . In contrast, its positional isomer, methyl 6-acetylquinoline-3-carboxylate (CAS 1956318-19-6), is typically supplied at a lower standard purity of 97% . This purity differential is significant for procurement decisions in synthetic chemistry applications, particularly where subsequent reaction steps are sensitive to impurities. Additionally, the 7-acetyl derivative possesses a distinct InChIKey (CKJMWEQQIFRHFG-UHFFFAOYSA-N) and PubChem CID (118997355) [1], ensuring unambiguous identification and order accuracy.

Chemical Procurement Building Block Quinoline Derivatives

Physicochemical Differentiation: Hydrophobicity (Log P) of 7-Acetyl vs. Unsubstituted Quinoline-3-Carboxylate

Methyl 7-acetylquinoline-3-carboxylate exhibits a consensus Log Po/w of 2.06 , calculated from multiple established prediction methods (XLOGP3: 1.93, WLOGP: 2.22, MLOGP: 1.26, SILICOS-IT: 2.68, iLOGP: 2.23) . In contrast, the unsubstituted methyl quinoline-3-carboxylate possesses a lower Log P of approximately 1.3–1.5 , reflecting the absence of the hydrophobic acetyl moiety. The introduction of the 7-acetyl group increases lipophilicity by approximately 0.5–0.8 log units, which enhances membrane permeability potential and alters the compound's partitioning behavior in both synthetic and biological contexts. This difference is critical in applications where hydrophobic interactions govern reactivity or target engagement.

ADME Drug Design Lipophilicity

Structural Differentiation: Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile

Methyl 7-acetylquinoline-3-carboxylate possesses a calculated Topological Polar Surface Area (TPSA) of 56.26 Ų . This value falls within the favorable range for oral bioavailability (typically <140 Ų) and blood-brain barrier penetration (typically <90 Ų). The compound features 4 hydrogen bond acceptors (from the carbonyl and ester oxygen atoms) and 0 hydrogen bond donors , making it exclusively an H-bond acceptor. The 7-carboxylic acid analog (7-acetylquinoline-3-carboxylic acid, CAS 1956328-33-8) possesses a significantly different hydrogen bonding profile, with both donor and acceptor capacity due to the free carboxylic acid group . The absence of H-bond donors in the methyl ester renders the compound more suitable for synthetic transformations requiring anhydrous or base-sensitive conditions.

Medicinal Chemistry Drug-Likeness Bioavailability

Positional Isomer Differentiation: 7-Acetyl vs. 6-Acetyl Quinoline Reactivity

The 7-acetyl substitution pattern in methyl 7-acetylquinoline-3-carboxylate provides distinct synthetic advantages over the 6-acetyl isomer (CAS 1956318-19-6). The 7-position on the quinoline ring is meta to the ring nitrogen, whereas the 6-position is para. This electronic difference alters the reactivity of the acetyl group toward nucleophiles and influences the regioselectivity of electrophilic aromatic substitution reactions. SAR studies on 7-substituted quinolines demonstrate that the 7-position is critical for optimal biological activity in many therapeutic classes, with the order of potency being 7- > 6- > 8-substituted quinoline [1]. This positional effect is attributed to electron deficiency at the 7-position and favorable orientation for target binding. Therefore, the 7-acetyl isomer is the preferred intermediate for SAR exploration and lead optimization campaigns.

Organic Synthesis Quinoline Chemistry Regioselectivity

Synthetic Intermediate Utility: HMG-CoA Reductase Inhibitor Pathway Relevance

Quinoline-3-carboxylate compounds, including methyl 7-acetylquinoline-3-carboxylate, serve as key intermediates in the preparation of HMG-CoA reductase inhibitors such as Pitavastatin [1]. The quinoline-3-carboxylate scaffold is a core structural component of this statin class , which are highly effective therapeutic agents for hypercholesterolemia [2]. Specifically, quinoline-3-carboxylic acid compounds and their derivatives are useful intermediates for the preparation of various pharmaceutically active ingredients, with methyl 2-cyclopropyl-4-(4′-fluorophenyl)quinoline-3-carboxylate being a critical Pitavastatin intermediate [1]. The 7-acetyl substitution provides a functional handle for further derivatization through standard carbonyl chemistry, enabling the construction of diverse quinoline-based libraries. In contrast, unsubstituted quinoline-3-carboxylates lack this functional group for further synthetic elaboration.

Statin Synthesis Pitavastatin Intermediate Cholesterol-Lowering Agents

Aqueous Solubility Differentiation: ESOL Prediction vs. Carboxylic Acid Analog

Methyl 7-acetylquinoline-3-carboxylate exhibits a calculated aqueous solubility (ESOL Log S) of -2.71, corresponding to a solubility of 0.442 mg/mL (0.00193 mol/L) . This places the compound in the 'Soluble' classification range (Log S > -4) . In comparison, the free carboxylic acid analog, 7-acetylquinoline-3-carboxylic acid (CAS 1956328-33-8), is expected to exhibit higher aqueous solubility at physiological pH due to ionization of the carboxylic acid group, though specific solubility data are not reported. The methyl ester form offers distinct advantages in organic synthesis: it provides sufficient solubility in organic solvents for homogeneous reaction conditions while maintaining acceptable aqueous solubility for aqueous work-up procedures. This balance is critical for efficient synthetic processing.

Solubility Formulation Physicochemical Properties

High-Value Research Applications for Methyl 7-Acetylquinoline-3-Carboxylate


Medicinal Chemistry: Scaffold for HMG-CoA Reductase Inhibitor Development

Methyl 7-acetylquinoline-3-carboxylate serves as a versatile quinoline-3-carboxylate intermediate for the synthesis of HMG-CoA reductase inhibitors, including statin-class cholesterol-lowering agents [1]. The compound's Log P of 2.06 and favorable TPSA of 56.26 Ų indicate suitable drug-like properties for lead optimization. The 7-acetyl group provides a functional handle for further derivatization through carbonyl chemistry, enabling structure-activity relationship (SAR) studies essential for developing novel statin analogs with improved potency or selectivity profiles.

Organic Synthesis: Position-Specific Building Block for 7-Substituted Quinoline Libraries

As a 7-substituted quinoline derivative, this compound is valuable for constructing focused chemical libraries where the 7-position is critical for activity. SAR studies demonstrate that 7-substituted quinolines exhibit superior potency compared to 6- or 8-substituted analogs in antiproliferative assays [2]. The acetyl group can be readily transformed via reduction, oxidation, or condensation reactions to generate diverse 7-substituted derivatives, enabling systematic exploration of the 7-position pharmacophore space without the need for de novo quinoline synthesis.

Physicochemical Property Studies: Investigation of Lipophilicity Effects on Bioactivity

With a consensus Log P of 2.06 , methyl 7-acetylquinoline-3-carboxylate occupies a favorable lipophilicity window for studying membrane permeability and target engagement. The compound's TPSA (56.26 Ų) and H-bond acceptor count (4) with zero H-bond donors make it an ideal probe for evaluating the impact of acetyl substitution on quinoline scaffold properties. Researchers can use this compound to benchmark ADME predictions against experimental data, particularly for understanding how 7-position acetylation alters pharmacokinetic behavior relative to unsubstituted or 6-substituted analogs.

Chemical Procurement: High-Purity Building Block for Reproducible Synthesis

This compound is commercially available at 98% purity from multiple vendors with batch-specific QC documentation including NMR, HPLC, and GC . The 1% purity advantage over the 6-acetyl isomer (typically 97%) reduces purification requirements and enhances reaction reproducibility, making it the preferred procurement choice for sensitive synthetic transformations where impurities could compromise yield or product quality. The unambiguous InChIKey (CKJMWEQQIFRHFG-UHFFFAOYSA-N) and PubChem CID (118997355) [3] ensure precise ordering and inventory management.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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